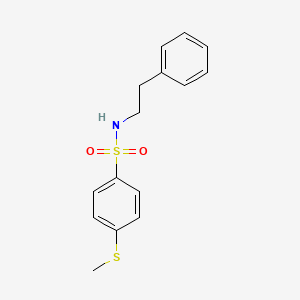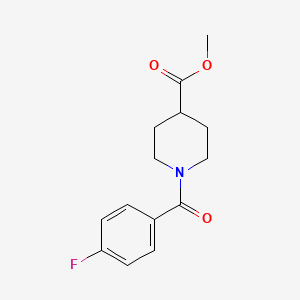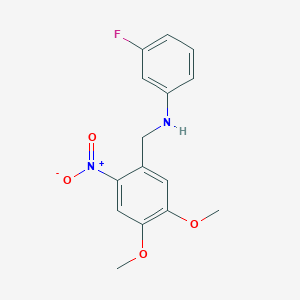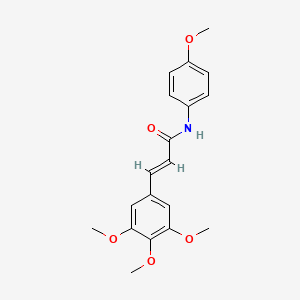
N-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
説明
N-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as MTMP, is a chemical compound that has gained attention in recent years due to its potential pharmacological properties. MTMP belongs to the class of acrylamide derivatives, which are known for their diverse biological activities.
科学的研究の応用
Corrosion Inhibition
N-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide derivatives have been explored as corrosion inhibitors. A study by Abu-Rayyan et al. (2022) found that similar compounds effectively inhibit corrosion on copper in nitric acid solutions. These compounds were characterized using chemical and electrochemical methods and showed significant corrosion inhibition properties, indicating their potential application in protecting metals from corrosion in acidic environments (Abu-Rayyan et al., 2022).
Synthesis and Crystal Structure
Research on the synthesis and crystal structure of similar acrylamide derivatives has been conducted. Kavitha et al. (2006) synthesized a new dipolarophile, which was characterized for its crystal structure. This research contributes to understanding the structural aspects of such compounds, which is essential for their application in various fields (Kavitha et al., 2006).
Cytotoxicity and Potential Therapeutic Uses
In the field of medicinal chemistry, acrylamide derivatives have been explored for their cytotoxic properties and potential therapeutic uses. Hassan et al. (2014) synthesized and characterized new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including variants of N-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. These compounds were evaluated for in vitro cytotoxic activity against cancer cells, indicating their potential as therapeutic agents (Hassan et al., 2014).
Vascular Disrupting Agents
The synthesis of compounds related to N-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide as vascular disrupting agents has been explored. Yong-gang (2007) reported synthetic routes for such compounds, which could have implications in disrupting blood vessels in cancer therapy, enhancing the efficacy of cancer treatments (Zheng Yong-gang, 2007).
Synthesis Methods
Research has also focused on developing efficient methods for synthesizing acrylamide derivatives. A study by Jia-cheng (2012) introduced a method for synthesizing N-(2-bromo-4-methoxyphenyl)acrylamide, showcasing the synthesis's simplicity, high yield, and environmental benefits. Such advancements in synthesis methods are crucial for the practical application of these compounds in various scientific fields (Yuan Jia-cheng, 2012).
特性
IUPAC Name |
(E)-N-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-22-15-8-6-14(7-9-15)20-18(21)10-5-13-11-16(23-2)19(25-4)17(12-13)24-3/h5-12H,1-4H3,(H,20,21)/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQNRXYBFLACGB-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



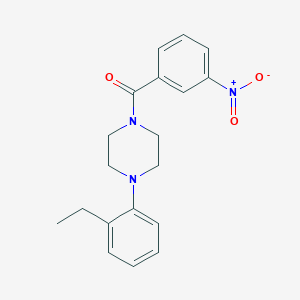
![methyl 3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5848442.png)
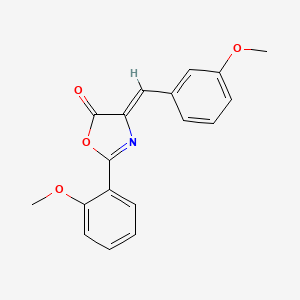

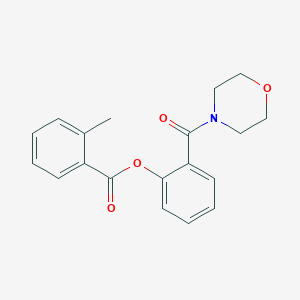
![3-[(2-chlorobenzoyl)amino]-4-methoxybenzamide](/img/structure/B5848463.png)
![2-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5848467.png)


![N-(2-furylmethyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5848509.png)

